Clinical Response Rate in Advanced Breast Cancer: Nafoxidine vs. Ethinyloestradiol
In a randomized E.O.R.T.C. clinical trial directly comparing nafoxidine to ethinyloestradiol in postmenopausal patients with advanced breast cancer, nafoxidine produced objective remissions in 31% of 49 women, more than double the 14% remission rate observed in the ethinyloestradiol arm (49 patients) [1]. The difference in remission rates approached statistical significance (0.05 < P < 0.10). Life-threatening complications were more frequent with ethinyloestradiol, whereas nafoxidine produced specific toxic reactions on skin and hair [1].
| Evidence Dimension | Objective remission rate in advanced breast cancer |
|---|---|
| Target Compound Data | 31% (15 of 49 patients) |
| Comparator Or Baseline | Ethinyloestradiol: 14% (7 of 49 patients) |
| Quantified Difference | 2.2-fold higher remission rate; absolute difference of 17 percentage points |
| Conditions | Randomized clinical trial; postmenopausal women with advanced breast cancer; oral administration |
Why This Matters
This demonstrates nafoxidine's superior efficacy over an estrogenic comparator in a randomized human trial, establishing its clinical validation for researchers studying antiestrogen mechanisms or validating preclinical models of ER-positive breast cancer.
- [1] Heuson JC, et al. Comparative trial of nafoxidine and ethinyloestradiol in advanced breast cancer: an E.O.R.T.C. study. Br Med J. 1975 Jun 28;2(5973):711-3. View Source
